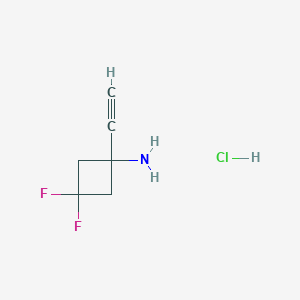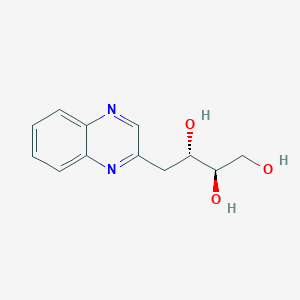
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol is a chiral compound with significant potential in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol typically involves the following steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Attachment of the Butane-1,2,3-triol Backbone: This step involves the addition of a butane-1,2,3-triol moiety to the quinoxaline ring. This can be done through various methods, including nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Optimization: Using catalysts to increase the yield and efficiency of the reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize production efficiency.
化学反応の分析
Types of Reactions
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxyl groups in the butane-1,2,3-triol backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction could produce different alcohols or amines.
科学的研究の応用
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: This compound may have potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism by which (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol exerts its effects involves its interaction with various molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering specific cellular responses.
Pathway Modulation: The compound can influence various biochemical pathways, affecting cellular processes such as metabolism and signal transduction.
類似化合物との比較
Similar Compounds
(2R,3S)-isocitric acid: A compound with a similar chiral center but different functional groups.
(2R,3S)-ethyl-3-phenylglycidate: Another chiral compound used in pharmaceutical synthesis.
Uniqueness
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol is unique due to its combination of a quinoxaline ring and a butane-1,2,3-triol backbone. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
118176-26-4 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC名 |
(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol |
InChI |
InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2/t11-,12+/m0/s1 |
InChIキー |
KFKHJQAEESRVHL-NWDGAFQWSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C[C@@H]([C@@H](CO)O)O |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


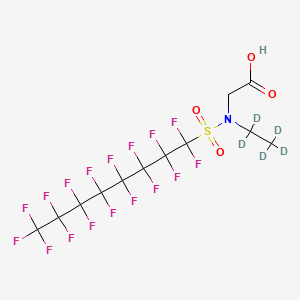
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)
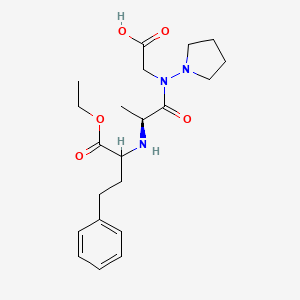
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)

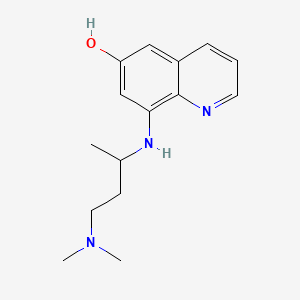
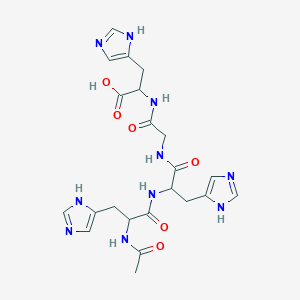
![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)

